3,5-Didesamino-3,5-dioxo Lamotrigine

Übersicht

Beschreibung

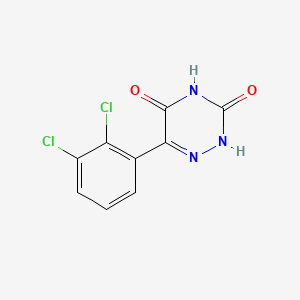

3,5-Didesamino-3,5-dioxo Lamotrigine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a dichlorophenyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Didesamino-3,5-dioxo Lamotrigine typically involves the reaction of 2,3-dichlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable reagent, such as triethyl orthoformate, to yield the desired triazine derivative. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the hydrazide intermediate, followed by cyclization to form the triazine ring. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Didesamino-3,5-dioxo Lamotrigine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles, such as amines or thiols, to form substituted triazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include oxidized triazine derivatives, reduced triazine derivatives, and substituted triazine derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research Applications

3,5-Didesamino-3,5-dioxo Lamotrigine serves as a reference standard in the development and quality control of Lamotrigine formulations. Its role includes:

- Quality Control : Used to monitor impurity levels in Lamotrigine products according to International Conference on Harmonization (ICH) guidelines.

- Stability Studies : Employed in method validation to assess the stability of pharmaceutical formulations containing Lamotrigine.

- Drug Development : Integral in the Abbreviated New Drug Application (ANDA) process for FDA submissions, ensuring that generics meet safety and efficacy standards .

Analytical Chemistry

In analytical chemistry, this compound is utilized for:

- Method Validation : It aids in validating analytical methods for detecting and quantifying impurities in pharmaceutical products.

- Toxicology Assessments : Used to evaluate the genotoxic potential of impurities in drug substances .

Biological Research

This compound is crucial in biological research for:

- Pharmacokinetics Studies : Investigating the absorption, distribution, metabolism, and excretion (ADME) of Lamotrigine and its derivatives.

- Mechanism of Action Studies : Exploring how related compounds affect neuronal activity by inhibiting excitatory neurotransmitter release through voltage-sensitive sodium channels .

Case Study 1: Quality Control in Pharmaceutical Manufacturing

A study conducted by SynThink Chemicals demonstrated the effectiveness of using this compound as a reference standard for monitoring impurity levels during Lamotrigine production. The findings indicated that consistent quality control measures significantly reduced the risk of adverse effects from impurities in final products .

Case Study 2: Toxicity Assessment

Research published in the Malawi Journal of Pharmaceutical Sciences explored the genotoxic potential of various impurities including this compound. The study concluded that while some impurities exhibited genotoxic effects, the levels found in compliant formulations were within safe limits .

Wirkmechanismus

The mechanism of action of 3,5-Didesamino-3,5-dioxo Lamotrigine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Oxo-hexahydroquinoline: Known for its antiproliferative activities and potential apoptosis-inducing ability in cancer cells.

5-Oxo-tetrahydrocyclopentapyridine: Exhibits similar biological activities but with different structural features.

Uniqueness

3,5-Didesamino-3,5-dioxo Lamotrigine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential biological activities compared to other triazine derivatives .

Biologische Aktivität

3,5-Didesamino-3,5-dioxo Lamotrigine is a derivative of Lamotrigine, a widely used antiepileptic and mood-stabilizing medication. Understanding the biological activity of this compound is crucial for its potential therapeutic applications and safety profile. This article reviews the available literature on its biological effects, pharmacokinetics, and case studies that highlight its clinical relevance.

- Chemical Formula : CHClNO

- Molecular Weight : 258.06 g/mol

- CAS Number : 661463-79-2

This compound functions primarily by modulating neurotransmitter release in the brain. It is believed to inhibit voltage-gated sodium channels, thereby stabilizing neuronal membranes and reducing excessive neuronal firing. This mechanism is similar to that of its parent compound, Lamotrigine, which is effective in treating seizures and bipolar disorder .

Pharmacological Effects

- Anticonvulsant Activity :

- Neuroprotective Effects :

- Mood Stabilization :

In Vivo Studies

Research has been conducted to evaluate the pharmacokinetics and efficacy of Lamotrigine and its derivatives. For example, a study involving self-nanoemulsified drug delivery systems (S-SNEDDS) highlighted improvements in bioavailability and dissolution rates compared to standard formulations .

Clinical Observations

- Adverse Reactions :

- Therapeutic Efficacy :

Summary of Key Studies

Eigenschaften

IUPAC Name |

6-(2,3-dichlorophenyl)-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O2/c10-5-3-1-2-4(6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,(H2,12,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSXBRQDWPGEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216336 | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661463-79-2 | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0661463792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TKG9E38I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.